Home > Products > Screening Compounds P133704 > FGF acidic I (102-111) (bovine brain)
FGF acidic I (102-111) (bovine brain) - 198542-00-6

FGF acidic I (102-111) (bovine brain)

Catalog Number: EVT-3386000
CAS Number: 198542-00-6
Molecular Formula: C59H82N16O13
Molecular Weight: 1223.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FGF acidic I (102-111) derived from bovine brain is a peptide fragment of the acidic fibroblast growth factor, which plays a significant role in various biological processes, including neuroprotection and angiogenesis. This specific fragment is recognized for its potential as a neurotrophic agent, promoting the survival and growth of neurons. The chemical formula for FGF acidic I (102-111) is C59H82N16O13C_{59}H_{82}N_{16}O_{13}, and it has been identified with the CAS number 198542-00-6.

Source

The peptide is sourced from bovine brain tissue, which contains high concentrations of fibroblast growth factors. These factors are essential for cellular development and repair mechanisms in the nervous system.

Classification

FGF acidic I (102-111) falls under the classification of peptides and neurotrophic factors. It is part of a broader category of growth factors that are involved in cell signaling and regulation.

Synthesis Analysis

Methods

The synthesis of FGF acidic I (102-111) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of a protected amino acid to a resin.
    • Subsequent amino acids are added one at a time, with each addition involving deprotection and coupling reactions.
    • The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
  2. Purification:
    • After synthesis, FGF acidic I (102-111) undergoes purification to remove any unreacted materials or by-products.
    • Analytical methods like mass spectrometry and nuclear magnetic resonance are employed to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

Structure

The molecular structure of FGF acidic I (102-111) consists of a sequence of amino acids that contribute to its biological activity. The specific sequence is:

H Histidine Alanine Glutamic Acid Lysine Histidine Tryptophan Phenylalanine Valine Glycine Leucine OH\text{H Histidine Alanine Glutamic Acid Lysine Histidine Tryptophan Phenylalanine Valine Glycine Leucine OH}

Data

  • Molecular Weight: Approximately 1,189.4 g/mol.
  • 3D Structure: The three-dimensional conformation can be predicted using computational modeling techniques, which aid in understanding its interaction with receptors.
Chemical Reactions Analysis

Reactions

FGF acidic I (102-111) participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways that lead to cellular responses such as proliferation and differentiation.

Technical Details

  1. Receptor Binding: The peptide interacts with specific fibroblast growth factor receptors on cell surfaces, initiating downstream signaling cascades.
  2. Biological Activity: Upon binding, it activates pathways that promote cell survival, migration, and angiogenesis.
Mechanism of Action

Process

The mechanism of action for FGF acidic I (102-111) involves binding to its receptors, leading to dimerization and activation of intracellular signaling pathways such as the mitogen-activated protein kinase pathway.

Data

This binding results in:

  • Increased cellular proliferation.
  • Enhanced neuronal survival.
  • Promotion of angiogenesis, which is critical for tissue repair and regeneration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate the ionization states of functional groups within the peptide, influencing its solubility and interaction with receptors.
Applications

Scientific Uses

FGF acidic I (102-111) is utilized in various scientific research applications:

  1. Neuroscience Research: Investigating neuroprotective effects in models of neurodegeneration.
  2. Regenerative Medicine: Exploring its potential in promoting healing processes following injury or surgery.
  3. Pharmaceutical Development: As a candidate for drug development targeting neurological disorders or injuries.
Structural and Functional Analysis of FGF Acidic I (102-111)

Sequence-Specific Structural Determinants of the 102-111 Fragment

The FGF acidic I (102-111) fragment, with the amino acid sequence His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu (HAEKHWFVGL), constitutes a discrete structural region within the full-length acidic fibroblast growth factor 1 (FGF1) protein. This decapeptide has a molecular weight of 1,223.38 Da and a molecular formula of C₅₉H₈₂N₁₆O₁₃ [1] [4] [8]. Its isoelectric point (pI) is calculated at 7.88, indicating a near-neutral charge at physiological pH, while its grand average of hydropathy (GRAVY) index of -0.25 suggests moderate hydrophilicity [4].

Table 1: Physicochemical Properties of FGF Acidic I (102-111)

PropertyValue
Amino Acid SequenceHAEKHWFVGL
Molecular Weight1223.38 Da
Molecular FormulaC₅₉H₈₂N₁₆O₁₃
Isoelectric Point (pI)7.88
Extinction Coefficient5690 M⁻¹cm⁻¹
GRAVY Index-0.25

Structurally, this peptide corresponds to residues 102-111 within the β10-β12 strand region of the C-terminal domain of bovine FGF1. This region contributes to the characteristic β-trefoil fold shared among FGF family members [7] [9]. The sequence includes two histidine residues (His¹⁰² and His¹⁰⁶) that may participate in metal ion coordination or pH-dependent conformational changes. The presence of a tryptophan residue (Trp¹⁰⁶) provides a built-in spectroscopic probe due to its strong UV absorbance at 280 nm (extinction coefficient = 5690 M⁻¹cm⁻¹) [4]. The C-terminal leucine residue contributes to hydrophobic interactions potentially important for structural stability.

Role of the His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu Sequence in Bioactivity

The HAEKHWFVGL sequence exhibits specific bioactivities distinct from full-length FGF1. Experimental evidence indicates this fragment functions as a potential neurotrophic agent, influencing neural cell survival and activity [1]. While not mitogenic like intact FGF1, the peptide retains capacity for receptor interaction and signaling modulation. Key functional elements within the sequence include:

  • N-terminal Histidine-Alanine-Glutamate-Lysine (HAEK) motif: The positively charged lysine (Lys¹⁰⁵) and histidine residues likely facilitate electrostatic interactions with heparan sulfate proteoglycans (HSPGs) or FGF receptors (FGFRs), albeit with reduced affinity compared to full-length FGF1. The acidic glutamate (Glu¹⁰³) may balance this charge distribution [7] [9].
  • Central Tryptophan-Phenylalanine (WF) motif: This hydrophobic core (Trp¹⁰⁶-Phe¹⁰⁷) is critical for structural stability and may mediate hydrophobic interactions with receptor binding pockets. Tryptophan's large aromatic side chain is often crucial for protein-protein interactions.
  • C-terminal Valine-Glycine-Leucine (VGL): The flexible glycine residue (Gly¹⁰⁹) may serve as a molecular hinge, while the terminal leucine (Leu¹¹⁰) could anchor the peptide to membranes or hydrophobic receptor domains.

The peptide's neurotrophic activity likely stems from its ability to mimic a portion of the receptor-binding interface of full-length FGF1. While FGF1 activates FGFRs through large, discontinuous binding surfaces involving multiple β-strands, the 102-111 fragment may bind a subset of these interaction sites, triggering partial or modulatory signaling [9]. Its heparin-binding affinity is significantly reduced compared to full-length FGF1, altering its biodistribution and receptor activation kinetics [5] [7].

Comparative Analysis with Full-Length Acidic FGF (FGF1)

FGF acidic I (102-111) displays fundamental structural and functional differences compared to its parent molecule, FGF1:

Table 2: Functional Comparison of FGF Acidic I (102-111) and Full-Length FGF1

PropertyFGF Acidic I (102-111)Full-Length FGF1
Molecular Weight1,223.38 Da~16-18 kDa
StructureLinear peptideGlobular β-trefoil (12 β-strands)
Heparin BindingWeakStrong (via β1-β2 & β10-β12 loops)
Mitogenic ActivityNot detectedPotent mitogen
Receptor ActivationPartial/ModulatoryFull FGFR activation
Neurotrophic ActivityDemonstrated [1]Demonstrated (broader effects)
Primary BioactivityNeurotrophic potentialAngiogenic, mitogenic, developmental

Structural Differences:Full-length FGF1 is a 154-amino acid globular protein adopting a β-trefoil fold composed of 12 antiparallel β-strands. The 102-111 fragment represents merely 6.5% of this structure, encompassing only the β10-β12 strands and the intervening loops. Consequently, it lacks:

  • The N-terminal domain (β1-β3) involved in receptor dimerization
  • The primary heparin-binding domain located in the β1-β2 loop
  • The receptor-binding domains distributed across β2, β3, β8, β9, and β11 strands [7] [9].This truncation eliminates FGF1's tertiary structure and quaternary interactions necessary for high-affinity, high-specificity FGFR binding and dimerization.

Functional Divergence:While full-length FGF1 is a potent broad-spectrum mitogen and angiogenic factor acting through FGFR tyrosine kinase activation [2] [9], the 102-111 fragment exhibits specialized bioactivity:

  • Loss of Mitogenicity: Unlike FGF1, the fragment lacks proliferative activity on fibroblasts or endothelial cells due to its inability to induce full FGFR dimerization and activation of downstream RAS/MAPK signaling cascades essential for cell division.
  • Neurotrophic Focus: The fragment retains neurotrophic potential, possibly through interaction with neuronal FGFR isoforms or alternative receptors [1]. This mirrors findings that specific FGF fragments can exhibit functional specialization distinct from the parent molecule.
  • Altered Heparin Dependence: Full-length FGF1 requires heparin/heparan sulfate for stable FGFR binding and protection from proteolysis. The 102-111 fragment's reduced heparin affinity (due to containing only a portion of the secondary heparin-binding site) likely alters its tissue distribution and receptor activation profile [5] [7]. This is analogous to engineered FGF1 mutants with reduced heparin binding (e.g., FGF1ΔHBS) that show altered biodistribution and efficacy profiles in experimental models [5].

Receptor Signaling Specificity:Full-length FGF1 promiscuously activates FGFR1b, FGFR1c, FGFR2c, FGFR3c, and FGFR4 isoforms [9]. The 102-111 fragment likely engages a subset of these receptors but fails to induce full receptor dimerization and transphosphorylation. Instead, it may act as a partial agonist or modulator of specific FGF1-mediated signaling pathways, particularly those involved in neuronal survival and function.

Table 3: Structural Components Present in FGF Acidic I (102-111) vs. Full-Length FGF1

Structural ElementFGF Acidic I (102-111)Full-Length FGF1
N-terminal domain (β1-β3)AbsentPresent
Primary heparin-binding siteAbsentPresent
Core β-trefoil structurePartial (β10-β12 only)Complete
Receptor dimerization interfaceAbsentPresent
Discontinuous receptor binding sitesFragmentaryFully formed
C-terminal domain (β10-β12)PresentPresent

Aligned Sequences of Key FGF Fragments and Analogues:

Full-Length FGF1 (Bovine): ...GPGIPPKPKSADGAIAADGEP... (154 aa)  FGF Acidic I (102-111):      HAEKHWFVGL  Engineered FGF1ΔHBS  [5]: ...K127D/K128Q/K133V... 

Properties

CAS Number

198542-00-6

Product Name

FGF acidic I (102-111) (bovine brain)

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

Molecular Formula

C59H82N16O13

Molecular Weight

1223.4 g/mol

InChI

InChI=1S/C59H82N16O13/c1-32(2)21-47(59(87)88)69-48(76)29-65-58(86)50(33(3)4)75-57(85)44(22-35-13-7-6-8-14-35)72-55(83)45(23-36-26-64-41-16-10-9-15-39(36)41)73-56(84)46(25-38-28-63-31-67-38)74-53(81)42(17-11-12-20-60)71-54(82)43(18-19-49(77)78)70-51(79)34(5)68-52(80)40(61)24-37-27-62-30-66-37/h6-10,13-16,26-28,30-34,40,42-47,50,64H,11-12,17-25,29,60-61H2,1-5H3,(H,62,66)(H,63,67)(H,65,86)(H,68,80)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,84)(H,74,81)(H,75,85)(H,77,78)(H,87,88)/t34-,40-,42-,43-,44-,45-,46-,47-,50-/m0/s1

InChI Key

WMVDFVINRKKHDU-FWNVVKSISA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CN=CN5)N

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